Sdz 880-431

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

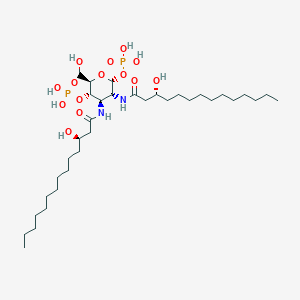

[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, amino groups, and a phosphonooxy group. Its unique configuration makes it a subject of interest in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate involves several steps, each requiring precise reaction conditionsThe amino groups are then added through a series of substitution reactions, and the final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The amino and hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular signaling pathways and enzyme functions.

Medicine

In medicine, [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The phosphonooxy group plays a crucial role in its binding affinity and specificity, while the hydroxyl and amino groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

- [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate

- [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxyhexadecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate

- [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxydecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate

Uniqueness

The uniqueness of [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate lies in its specific combination of functional groups and stereochemistry. This configuration allows for unique interactions with biological molecules and makes it a valuable compound for various applications in research and industry.

Q & A

Basic Research Questions

Q. What are the critical methodological steps to ensure reproducibility in SDZ 880-431 synthesis?

Reproducibility requires:

- Detailed experimental protocols : Document reaction conditions (temperature, solvent ratios, catalysts) and purification methods (e.g., column chromatography, recrystallization) .

- Characterization rigor : Use HPLC for purity assessment (>95%), NMR/FTIR for structural validation, and elemental analysis for stoichiometric confirmation .

- Subsampling precision : Follow standardized procedures for particulate sample division to minimize heterogeneity errors during analysis .

Q. How should researchers design initial experiments to assess this compound’s physicochemical properties?

- Define measurable variables : Solubility (in polar/nonpolar solvents), stability (pH/temperature dependence), and partition coefficients (logP) .

- Control groups : Include reference compounds with known properties for comparative analysis .

- Statistical robustness : Use triplicate measurements and report confidence intervals for variability assessment .

Q. What are the best practices for integrating this compound’s spectral data into research publications?

- Primary data inclusion : Provide raw NMR/IR spectra in supplementary materials, annotated with peak assignments .

- Avoid redundancy : Summarize key spectral findings in tables (e.g., δ values, coupling constants) rather than duplicating figures in the main text .

- Metadata context : Specify instrument models (e.g., Bruker 500 MHz NMR) and calibration standards .

Q. How can researchers validate the purity of this compound in heterogeneous samples?

- Multi-method validation : Combine HPLC (for quantitative purity) with mass spectrometry (to detect trace impurities) .

- Batch testing : Analyze at least three independent synthesis batches to assess consistency .

- Error reporting : Calculate and disclose relative standard deviation (RSD) across replicates .

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound?

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- PICO alignment : Define Population (e.g., cell lines), Intervention (this compound dosage), Comparison (control compounds), and Outcomes (e.g., IC50 values) .

- Gap analysis : Prioritize questions addressing understudied mechanisms (e.g., off-target interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological efficacy across studies?

- Systematic review : Conduct meta-analyses to identify confounding variables (e.g., assay type, cell line specificity) .

- Dose-response reevaluation : Test efficacy across a broader concentration range (e.g., 0.1–100 µM) to reconcile IC50 discrepancies .

- Mechanistic studies : Use knock-out models or competitive inhibitors to isolate target-specific effects .

Q. What advanced methodologies improve predictive modeling of this compound’s bioactivity?

- In silico-in vitro integration : Combine molecular docking (e.g., AutoDock Vina) with experimental validation (surface plasmon resonance) to refine binding affinity predictions .

- Machine learning : Train models on structural analogs’ ADMET (absorption, distribution, metabolism, excretion, toxicity) data to forecast this compound’s pharmacokinetics .

- Network pharmacology : Map multi-target interactions using STRING or KEGG pathway databases .

Q. How can experimental design address the challenge of this compound’s stability in long-term studies?

- Accelerated stability testing : Expose samples to stress conditions (e.g., 40°C/75% RH) and monitor degradation via LC-MS .

- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage .

- Protective formulations : Test co-solvents (e.g., cyclodextrins) or lyophilization to enhance stability .

Q. What strategies mitigate bias in interpreting this compound’s mechanism of action?

- Blinded analysis : Assign independent teams for data collection and interpretation to reduce confirmation bias .

- Negative controls : Include compounds with unrelated mechanisms to rule out assay artifacts .

- Multivariate statistics : Apply principal component analysis (PCA) to differentiate target-specific effects from noise .

Q. How should researchers structure interdisciplinary studies linking this compound’s chemical properties to therapeutic outcomes?

- Conceptual frameworks : Align with theories like structure-activity relationships (SAR) or systems biology .

- Cross-validation : Correlate in vitro bioactivity with in vivo pharmacokinetic data (e.g., Cmax, AUC) .

- Collaborative workflows : Integrate cheminformatics, synthetic chemistry, and pharmacodynamic teams .

Q. Methodological Recommendations

- Data reporting : Include tables summarizing key findings (e.g., Table 1: Comparative IC50 values across assays) and figures illustrating mechanistic hypotheses .

- Ethical compliance : Obtain institutional review for studies involving animal/human-derived samples .

- Transparency : Disclose all raw data, software parameters (e.g., docking scores), and preprocessing steps (e.g., baseline correction in spectra) .

Properties

CAS No. |

101662-30-0 |

|---|---|

Molecular Formula |

C34H68N2O14P2 |

Molecular Weight |

790.9 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C34H68N2O14P2/c1-3-5-7-9-11-13-15-17-19-21-26(38)23-29(40)35-31-32(34(50-52(45,46)47)48-28(25-37)33(31)49-51(42,43)44)36-30(41)24-27(39)22-20-18-16-14-12-10-8-6-4-2/h26-28,31-34,37-39H,3-25H2,1-2H3,(H,35,40)(H,36,41)(H2,42,43,44)(H2,45,46,47)/t26-,27-,28-,31-,32-,33-,34-/m1/s1 |

InChI Key |

QLAZNNNXRFUOQM-XQJZMFRCSA-N |

SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O |

Synonyms |

SDZ 880-431 SDZ 880.431 SDZ-880-431 SDZ-880.431 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.